N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]pyridine-3-carbohydrazide
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Overview
Description
N’-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]pyridine-3-carbohydrazide is a Schiff base hydrazone compound. Schiff bases are characterized by the presence of a C=N bond, formed by the condensation of primary amines with carbonyl compounds. This particular compound is derived from the condensation of a pyrazole derivative and a pyridine-3-carbohydrazide.
Preparation Methods
The synthesis of N’-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]pyridine-3-carbohydrazide typically involves the condensation reaction between 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde and pyridine-3-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated for several hours until the formation of the Schiff base is complete. The product is then isolated by filtration and purified by recrystallization .
Chemical Reactions Analysis
N’-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]pyridine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.
Scientific Research Applications
N’-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]pyridine-3-carbohydrazide has been explored for various scientific research applications:
Medicinal Chemistry: Schiff bases, including this compound, have shown potential as antimicrobial, antifungal, and anticancer agents.
Coordination Chemistry: The compound can act as a ligand, forming coordination complexes with metal ions.
Materials Science: Schiff base compounds are investigated for their potential use in the development of new materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of N’-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]pyridine-3-carbohydrazide involves its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules, leading to various biological effects. For example, the compound can inhibit the activity of certain enzymes by binding to their active sites, thereby interfering with their function .
Comparison with Similar Compounds
N’-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]pyridine-3-carbohydrazide can be compared with other Schiff base hydrazones, such as:
N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide: This compound has similar structural features but differs in the substituents on the phenyl ring, leading to different chemical and biological properties.
N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide: This compound contains a fluorine atom instead of a chlorine atom, which can influence its reactivity and biological activity.
N’-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]pyridine-3-carbohydrazide stands out due to its unique combination of a pyrazole and pyridine moiety, which can impart distinct chemical and biological properties .
Properties
Molecular Formula |
C17H14ClN5O |
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Molecular Weight |
339.8 g/mol |
IUPAC Name |
N-[(E)-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylideneamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C17H14ClN5O/c1-12-15(11-20-21-17(24)13-6-5-9-19-10-13)16(18)23(22-12)14-7-3-2-4-8-14/h2-11H,1H3,(H,21,24)/b20-11+ |
InChI Key |
RNPPIUHNBGNDMZ-RGVLZGJSSA-N |
Isomeric SMILES |
CC1=NN(C(=C1/C=N/NC(=O)C2=CN=CC=C2)Cl)C3=CC=CC=C3 |
Canonical SMILES |
CC1=NN(C(=C1C=NNC(=O)C2=CN=CC=C2)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
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